molecular formula C4H4ClF3N2S B15299132 3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride

3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride

Cat. No.: B15299132
M. Wt: 204.60 g/mol
InChI Key: UONQDVGJMAUSAW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride is a compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a thiazole ring. One common method is the reaction of a thiazole derivative with a trifluoromethylating agent under controlled conditions. For instance, trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and related heterocycles. Examples are:

Uniqueness

What sets 3-(Trifluoromethyl)-1,2-thiazol-5-amine hydrochloride apart is its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H4ClF3N2S

Molecular Weight

204.60 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,8H2;1H

InChI Key

UONQDVGJMAUSAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C(F)(F)F)N.Cl

Origin of Product

United States

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